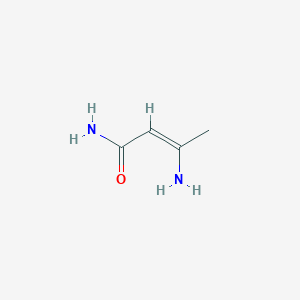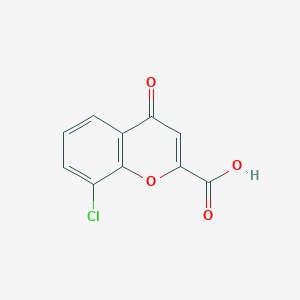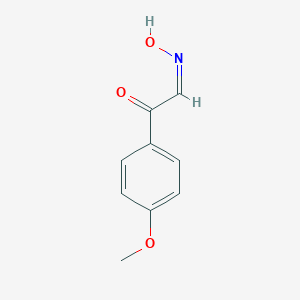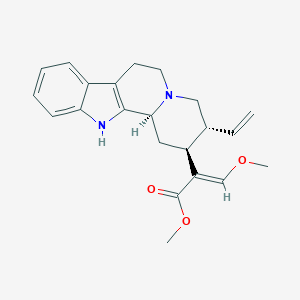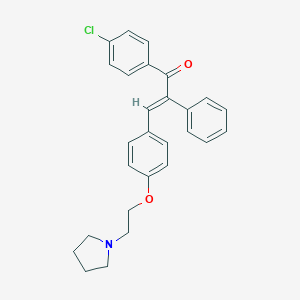
2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone, commonly known as CHP or Ketamine, is a widely used dissociative anesthetic drug. It was first synthesized in 1962 by Calvin L. Stevens, an American chemist. Since then, it has been used for various medical and research purposes due to its unique properties.
Mechanism Of Action
CHP works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is responsible for the transmission of pain signals in the brain. This results in a dissociative state, where the individual experiences a sense of detachment from their surroundings and a loss of sensory perception.
Biochemical And Physiological Effects
CHP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to increase the levels of glutamate, an important neurotransmitter involved in learning and memory.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CHP in lab experiments is its ability to induce a dissociative state, which can be useful in studying the effects of sensory deprivation on the brain. However, CHP can also be difficult to work with due to its rapid onset and short duration of action.
Future Directions
There are several potential future directions for research involving CHP. One area of interest is its potential use in treating post-traumatic stress disorder (PTSD). Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of CHP use and to develop safer and more effective treatment protocols.
In conclusion, CHP is a unique and powerful drug with a variety of potential medical and research applications. While there are still many questions to be answered about its mechanisms of action and long-term effects, the promising results seen in early studies suggest that it may be a valuable tool in the treatment of various psychiatric disorders.
Synthesis Methods
The synthesis of CHP involves the condensation of 4-chlorobenzophenone with beta-nitropropane in the presence of a reducing agent such as iron powder. The resulting product is then reacted with pyrrolidine and sodium ethoxide to form CHP.
Scientific Research Applications
CHP has been extensively studied for its potential use in treating depression, anxiety, and chronic pain. It has also been used in research to better understand the mechanisms of addiction and drug abuse. CHP has shown promising results in treating treatment-resistant depression and suicidal ideation.
properties
CAS RN |
15272-64-7 |
|---|---|
Product Name |
2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone |
Molecular Formula |
C27H26ClNO2 |
Molecular Weight |
432 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26ClNO2/c28-24-12-10-23(11-13-24)27(30)26(22-6-2-1-3-7-22)20-21-8-14-25(15-9-21)31-19-18-29-16-4-5-17-29/h1-3,6-15,20H,4-5,16-19H2/b26-20+ |
InChI Key |
HPRZSMVKWDADRP-LHLOQNFPSA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)


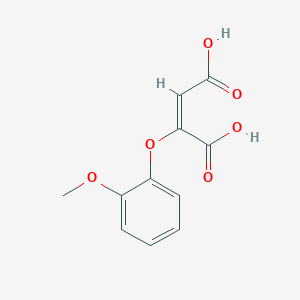
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)
